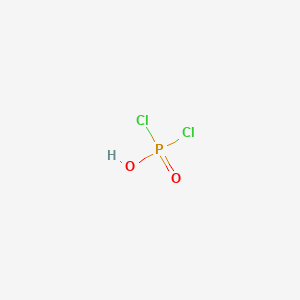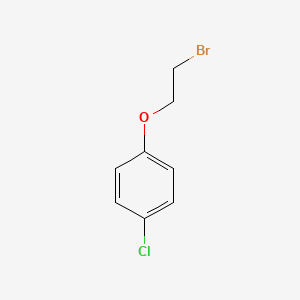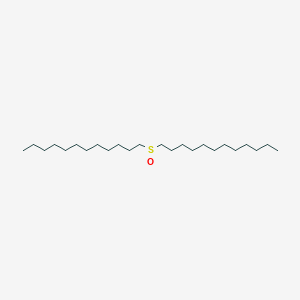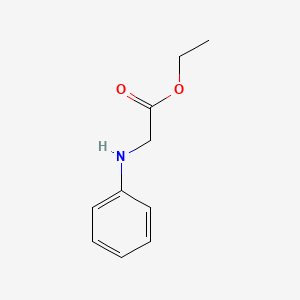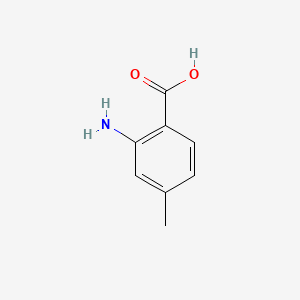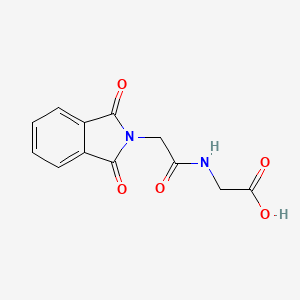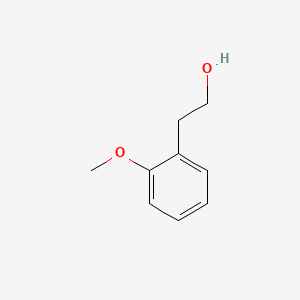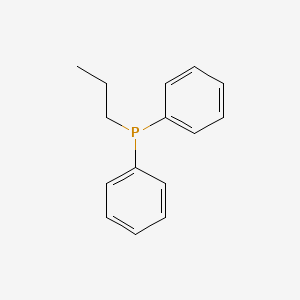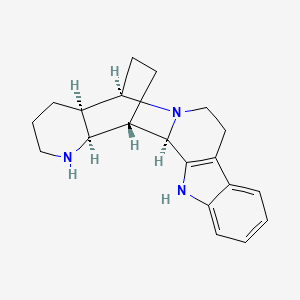
3-Methyl-1-indanon
Übersicht
Beschreibung
3-Methyl-1-indanone is a derivative of 1-indanone . It has a molecular formula of C10H10O .
Synthesis Analysis
A synthesis of 3-aryl-1-indanone derivatives from aromatic aldehydes and alkyne derivatives has been patented . The reaction proceeded in the presence of methyl trifluoromethanesulfonate, in dichloromethane or 1,2-dichloroethane in high yields .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-indanone is characterized by a molecular formula of C10H10O . It has an average mass of 146.186 Da and a monoisotopic mass of 146.073166 Da .Chemical Reactions Analysis
The Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids, is commonly used in the synthesis of 1-indanones .Physical And Chemical Properties Analysis
3-Methyl-1-indanone has a refractive index of n20/D 1.558 (lit.) and a density of 1.075 g/mL at 25 °C (lit.) . It has a boiling point of 70-72 °C/0.7 mmHg (lit.) .Wissenschaftliche Forschungsanwendungen
Biosensorik
3-Methyl-1-indanon wird im Bereich der Biosensorik eingesetzt, da es mit biologischen Molekülen interagieren kann. Seine Struktur ermöglicht die Entwicklung von Sensoren, die das Vorhandensein bestimmter Biomarker nachweisen können, was für die medizinische Diagnostik und die Umweltüberwachung entscheidend ist .
Bioaktivität
Die Derivate dieser Verbindung werden auf ihre Bioaktivität untersucht, insbesondere bei der Entwicklung biologisch aktiver Moleküle. Beispielsweise ähnelt es strukturell Verbindungen, die bei der Behandlung von Alzheimer-Krankheit und AIDS eingesetzt werden, was auf sein Potenzial in der medizinischen Chemie hindeutet .
Bio-Imaging
In der Bio-Imaging dienen Derivate von this compound als Kontrastmittel oder Fluoreszenzmarker. Sie helfen bei der Visualisierung von Zellstrukturen oder -prozessen, was für die medizinische Forschung und Diagnose unerlässlich ist .
Elektronik
Zu den elektronischen Anwendungen von this compound gehört seine Verwendung als Elektronenakzeptor bei der Entwicklung von Farbstoffen für Solarzellen. Es wird auch bei der Entwicklung von Photoinitiatoren für Polymerisationen und Chromophoren für nichtlineare optische (NLO) Anwendungen eingesetzt .
Photopolymerisation
This compound wirkt als Photoinitiator in Photopolymerisationsprozessen. Diese Anwendung ist von Bedeutung bei der Herstellung von Kunststoffen, Beschichtungen und Klebstoffen, wo eine kontrollierte Polymerisation erforderlich ist .
Synthetische Zwischenstufe
Die Verbindung wird umfassend als synthetische Zwischenstufe für die Entwicklung verschiedener biologisch aktiver Moleküle untersucht. Seine Vielseitigkeit als Baustein in der synthetischen Chemie macht es zu einer wertvollen Ressource für die Entwicklung neuer Medikamente und Behandlungen .
Solarzellenfarbstoffe
Als Elektronenakzeptor ist this compound ein integraler Bestandteil der Entwicklung von Farbstoffen für Solarzellen. Diese Farbstoffe erhöhen die Effizienz von Solarzellen, indem sie die Lichtabsorption und Ladungstransferprozesse verbessern .
Optische Sensorik und NLO-Anwendungen
Schließlich findet die Verbindung Anwendung in der optischen Sensorik und in nichtlinearen optischen Anwendungen. Seine Fähigkeit, mit Licht bei verschiedenen Frequenzen zu interagieren, macht es geeignet für die Herstellung von Materialien, die Licht für fortschrittliche optische Technologien manipulieren können .
Wirkmechanismus
3-Methyl-1-indanone, also known as 3-Methyl-2,3-dihydro-1H-inden-1-one, is a compound with a broad range of biological activity . This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
It’s worth noting that related 1-indanone derivatives have been found to exhibit potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities . They can also be used in the treatment of neurodegenerative diseases .
Mode of Action
It’s known that 1-indanones and their derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, they can act as photosensitizers for the splitting of dimethylthymine dimers .
Biochemical Pathways
1-indanones are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 70-72 °c/07 mmHg and density of 1075 g/mL at 25 °C, may influence its bioavailability .
Result of Action
Related 1-indanone derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . These effects suggest that 3-Methyl-1-indanone may also have significant molecular and cellular impacts.
Safety and Hazards
Zukünftige Richtungen
1-Indanone derivatives and their structural analogues, including 3-Methyl-1-indanone, have been widely used in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . Extensive studies on the bioactivity of 1-indanone derivatives open up more and more new possibilities of their applications .
Eigenschaften
IUPAC Name |
3-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTQSYKCADSUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6072-57-7 | |
| Record name | 3-Methylindanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006072577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-indanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-indan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLINDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJW7YA5CLT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the Lewis acid character of 3-Methyl-1-indanone?
A1: While 3-Methyl-1-indanone itself is not a Lewis acid, it can form adducts with Lewis acids like Tin(IV) chloride (SnCl4) and dibutyltin dichloride (n-Bu2SnCl2). This property was used to study the Lewis acid nature of these tin moieties. Research indicates that the Lewis acid character of SnCl4 is fourteen times greater than that of n-Bu2SnCl2 when measured using 3-Methyl-1-indanone. []
Q2: How does the structure of 1-indanone analogs influence their interaction with odorant receptors in moths?
A2: Studies using heterologous expression in Drosophila melanogaster have shown that both CpomOR19 (from codling moth Cydia pomonella) and SlitOR19 (from African cotton leafworm Spodoptera littoralis) demonstrate similar affinity for various substituted indanes, including 3-Methyl-1-indanone. [] The presence of a keto group at position 1 and the intact two-ring structure of the indane skeleton are crucial for receptor activation. Interestingly, methyl substituents on the benzene ring reduce the response, while alkyl substitutions at positions 2 and 3 of the five-membered ring enhance it, suggesting a specific binding pocket structure within the receptor. []
Q3: Can 3-Methyl-1-indanone be synthesized using Friedel-Crafts alkylation?
A3: Yes, 3-Methyl-1-indanone is one of the products obtained when ethyl 3-oxobutanoate undergoes reflux in benzene in the presence of aluminum chloride. [] This reaction proceeds via Friedel-Crafts alkylation, where benzene acts as the nucleophile attacking the electrophilic carbonyl carbon of ethyl 3-oxobutanoate.
Q4: What is the role of 3-Methyl-1-indanone in gas-liquid chromatographic enantiomeric separations?
A4: 3-Methyl-1-indanone has been used as a model compound to study enantiomeric separations in gas-liquid chromatography using a stationary phase composed of methylated cyclodextrin and polysiloxane. [] The "three-phase" model was employed to analyze the partition equilibria involved, revealing that the cyclodextrin component plays a significant role in analyte retention. [] This research highlights the importance of understanding the interactions between chiral analytes and stationary phase components for effective enantiomeric separation.
Q5: Has 3-Methyl-1-indanone been identified as a natural product?
A5: Yes, a derivative of 3-Methyl-1-indanone, specifically 3-hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one, was identified as a novel sesquiterpene in the leaves of Croton oblongifolius Roxb. [] This compound, along with other identified compounds, exhibited allelopathic activity, inhibiting the growth of L. sativum. []
Q6: Can 3-Methyl-1-indanone be detected using Gas Chromatography-Mass Spectrometry (GC-MS)?
A6: A derivative of 3-Methyl-1-indanone, 5-hydroxy-3-methyl-1-indanone, was identified as a major component in agarwood oil extracted from Aquilaria malaccensis trees using microwave-assisted Soxhlet extraction. [] The compound was detected at a retention time of 41.89 minutes and constituted a significant portion (17.64%) of the total peak area in GC-MS analysis. [] This method proves valuable for analyzing the composition of agarwood oil and identifying its bioactive components.
Q7: Is there any spectroscopic data available for 3-Methyl-1-indanone and its derivatives?
A7: Yes, 13C NMR spectral data for 3-Methyl-1-indanone, alongside other substituted indanones and related compounds, has been reported in the literature. [] This information provides valuable insights into the structural characteristics of these compounds and aids in their identification and characterization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B1362628.png)

